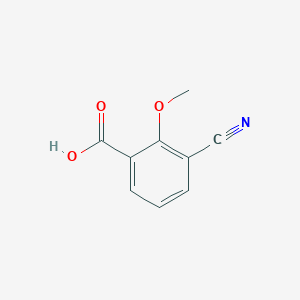

3-Cyano-2-methoxybenzoic Acid

Description

Significance and Context of Benzoic Acid Derivatives in Chemical Research

Benzoic acid and its derivatives are fundamental building blocks in organic synthesis and are found in a myriad of natural products and synthetic compounds. google.comnih.govresearchgate.net Their utility stems from the reactivity of the carboxylic acid group, which can undergo a variety of transformations to form esters, amides, and acid chlorides, among other functional groups. nih.gov Furthermore, the aromatic ring can be functionalized through electrophilic and nucleophilic substitution reactions, allowing for the synthesis of a wide array of complex molecules.

In medicinal chemistry, the benzoic acid scaffold is a common feature in many pharmaceutical drugs. google.com The substitution pattern on the benzoic acid ring plays a crucial role in determining the biological activity of these compounds. In materials science, benzoic acid derivatives are utilized in the synthesis of liquid crystals, polymers, and other advanced materials. mdpi.com

Overview of Cyano- and Methoxy-Substituted Benzoic Acids in Academia

The introduction of cyano (-CN) and methoxy (B1213986) (-OCH₃) groups onto the benzoic acid ring imparts distinct electronic and steric properties to the molecule, influencing its reactivity and potential applications.

Cyano-substituted benzoic acids are of significant interest due to the strong electron-withdrawing nature of the cyano group. This property enhances the acidity of the carboxylic acid and can influence the regioselectivity of further reactions on the aromatic ring. Research has shown that cyano-substituted benzoic acids are valuable in the development of dye-sensitized solar cells and as catalysts in various organic transformations. The cyano group's ability to participate in hydrogen bonding and other non-covalent interactions also makes these compounds interesting for studying enzyme inhibition.

Methoxy-substituted benzoic acids feature an electron-donating methoxy group, which can direct electrophilic aromatic substitution to the ortho and para positions. The methoxy group's influence on the electronic environment of the benzene (B151609) ring is a subject of study in the context of C-H activation and other catalytic reactions. arkat-usa.org Derivatives of methoxy-substituted benzoic acids have been investigated for their potential antimicrobial and anticancer activities. researchgate.net

Research Landscape of 3-Cyano-2-methoxybenzoic Acid and Its Analogues

While direct and extensive research focusing solely on this compound is not widely published, its analogues have been the subject of various studies, providing insight into the potential applications and reactivity of this class of compounds.

Research into compounds with similar substitution patterns reveals their utility as versatile synthetic intermediates. For instance, 2-Acetoxy-3-methoxy-benzoic acid , a closely related analogue, has been utilized as a starting material in the synthesis of functionalized 2-amino-3-cyano-4-chromones, which are known to possess a range of biological activities. arkat-usa.org

Another relevant analogue, 2-Bromo-3-cyano-5-methoxybenzoic acid , serves as a building block for more complex organic molecules, with potential applications in the development of pharmaceuticals and agrochemicals. Its chemical reactivity allows for further modifications, making it a valuable tool for synthetic chemists.

Furthermore, studies on 4-Cyano-2-methoxybenzoic acid and its derivatives have indicated potential for anticancer and antimicrobial applications. For example, certain derivatives have shown inhibitory effects on the proliferation of human prostate cancer cells.

The synthesis of related structures, such as 2-methoxy-4-cyanobenzaldehyde, has also been explored, highlighting the importance of these substituted benzonitriles as intermediates in the preparation of more complex target molecules. google.com

The chemical properties of this compound, as detailed in public chemical databases, provide a foundation for its potential use in similar research endeavors.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₇NO₃ | nih.gov |

| Molecular Weight | 177.16 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 406938-74-7 | nih.gov |

| XLogP3 | 1.1 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-cyano-2-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-13-8-6(5-10)3-2-4-7(8)9(11)12/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWOMVQWHQSDWDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1C(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Cyano 2 Methoxybenzoic Acid and Its Structural Analogues

Direct Synthesis Strategies for 3-Cyano-2-methoxybenzoic Acid

The synthesis of this compound is a nuanced process that relies on precise control over chemical reactions to achieve the desired arrangement of substituents on the benzene (B151609) ring.

Multi-Step Approaches to the Benzoic Acid Core

The construction of a substituted benzoic acid core often involves several synthetic steps. A common strategy begins with a simpler, commercially available benzoic acid derivative, which is then modified. For instance, a synthetic route might start with a precursor like 2-iodobenzoic acid, which can be converted to other derivatives through coupling reactions. researchgate.net The functionalization of the benzoic acid core can also be achieved through the selective activation of C-H bonds, although this can be challenging for electron-poor systems like benzoic acids. researchgate.netscispace.com

Another approach involves the oxidation of a methyl group on a toluene (B28343) derivative to a carboxylic acid. For example, a multi-step synthesis of 2-methoxy-4-cyanobenzaldehyde starts from 4-methyl-3-methoxybenzoic acid. google.com This highlights how a pre-existing benzoic acid can be a starting point for further functionalization. The process often requires careful selection of reagents and reaction conditions to ensure that other functional groups on the aromatic ring are not affected. google.comnih.gov

Regioselective Introduction of Cyano and Methoxy (B1213986) Groups

Achieving the correct 1,2,3-substitution pattern of this compound requires highly regioselective reactions. The introduction of the methoxy and cyano groups at specific positions is a critical challenge.

Methods for regioselective functionalization include:

Directed ortho-metalation: This technique uses a directing group to guide a metalating agent to a specific ortho-position, which can then be functionalized.

Halogen-metal exchange: This reaction allows for the selective replacement of a halogen atom with a metal, creating a reactive site for the introduction of a new functional group. researchgate.net

C-H activation: Transition metal-catalyzed C-H activation can directly functionalize a specific C-H bond. For benzoic acid derivatives, achieving meta-C-H functionalization has been a significant challenge, but methods using nitrile-based templates have been developed. researchgate.netscispace.com

The introduction of a methoxy group can be accomplished through the reductive methoxylation of substituted phthalimides, catalyzed by cobalt complexes, which shows regioselectivity based on the substituents present on the aromatic ring. researchgate.net For the cyano group, palladium-catalyzed ortho-halogenation can be directed by an existing cyano group, allowing for the synthesis of precursors to more complex molecules. organic-chemistry.org

Utilization of Sandmeyer-Type Reactions in Cyano Functionalization

The Sandmeyer reaction is a powerful tool for introducing a cyano group onto an aromatic ring. lumenlearning.comwikipedia.org This reaction involves the conversion of an aromatic amino group into a diazonium salt, which is then displaced by a nucleophile, such as cyanide, in the presence of a copper(I) salt catalyst. lumenlearning.comwikipedia.org

The general process is as follows:

Diazotization: An aromatic amine is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. lumenlearning.com

Cyanation: The diazonium salt is then reacted with a copper(I) cyanide solution, which replaces the diazonium group with a cyano group. lumenlearning.comwikipedia.org

This method has been successfully used to synthesize cyanobenzoic acids from their corresponding aminobenzoic acid precursors. scirp.orgscirp.orgresearchgate.net For example, 2-aminobenzoic acid (anthranilic acid) can be converted to 2-cyanobenzoic acid through this process. scirp.orgscirp.org This demonstrates the utility of the Sandmeyer reaction in preparing key intermediates for more complex benzoic acid derivatives. scirp.orgscirp.orgresearchgate.net

| Step | Description | Key Reagents | Typical Conditions |

|---|---|---|---|

| Diazotization | Conversion of a primary aromatic amine to a diazonium salt. | NaNO₂, HCl or H₂SO₄ | 0-5 °C |

| Cyanation | Displacement of the diazonium group with a cyano group. | CuCN | Varies, often slightly elevated temperatures. |

Halogen Exchange Reactions in Precursor Synthesis

Halogen exchange (Halex) reactions are a valuable method for synthesizing halogenated aromatic compounds that may serve as precursors to this compound. researchgate.netgoogle.com In a Halex reaction, a halogen atom on an aromatic ring is replaced by another halogen. This is particularly useful for introducing fluorine or iodine, which can be difficult to introduce by other means. researchgate.netorganic-chemistry.org

For example, a tosylated precursor can be synthesized and then subjected to a Halex reaction with [¹⁸F]fluoride to produce a radiolabeled product. researchgate.net Another method involves a photo-induced halogen exchange to create aryl iodides from other aryl halides under mild conditions, without the need for a metal catalyst. organic-chemistry.org These halogenated precursors can then undergo further reactions, such as cyanation or methoxylation, to yield the final desired product.

Synthesis of Advanced this compound Derivatives

Once this compound is synthesized, it can be used as a building block for more complex molecules, such as benzamides.

Strategies for Benzamide (B126) Formation

The conversion of a carboxylic acid to an amide is a common transformation in organic synthesis. For this compound, this would involve reacting the carboxylic acid group with an amine.

A standard method for forming a benzamide from a benzoic acid involves the use of a coupling agent. For instance, 3-hydroxybenzoic acid can be condensed with an amine using a coupling agent to form a benzamide. acs.org A similar strategy could be applied to this compound.

Another approach involves a multi-step process where the benzoic acid is first converted to a more reactive species, such as an acyl chloride. This is demonstrated in the synthesis of 4-methyl-3-methoxybenzamide from 4-methyl-3-methoxybenzoic acid, where the first step is an acylation reaction. google.com

| Reagent/Method | Description | Example Application |

|---|---|---|

| EDC/HOBt | Carbodiimide coupling agents that activate the carboxylic acid for reaction with an amine. | Coupling of a benzoic acid derivative with an amine. researchgate.net |

| Acyl Chloride Formation | Conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine. | Synthesis of 4-methyl-3-methoxybenzamide. google.com |

| Condensation | Direct reaction between the carboxylic acid and an amine, often requiring a catalyst or high temperatures. | Formation of N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide. acs.org |

One-Pot Methodologies for Related Scaffolds

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single sequence without isolating intermediates. While a specific one-pot synthesis for this compound is not extensively documented, methodologies for structurally related cyanobenzoic acids and disubstituted 1,3,4-oxadiazoles provide valuable insights into potential synthetic routes.

A notable one-pot procedure involves the synthesis of functionalized tetrazines from 4-cyanobenzoic acid. This reaction combines 4-cyanobenzoic acid, hydrazine, and a nitrile source like acetonitrile (B52724) to directly form an asymmetric tetrazine, such as 4-(6-methyl-1,2,4,5-tetrazin-3-yl)-benzoic acid, with a reported yield of 76%. This method highlights the feasibility of constructing complex heterocyclic systems from a cyanobenzoic acid precursor in a single step.

Another relevant one-pot strategy is the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from various carboxylic acids. This process can be combined with a subsequent C-H amination step, allowing for the direct synthesis of aminated 1,3,4-oxadiazoles from simple starting materials. nih.gov For instance, 4-fluorobenzoic acid can be converted to an aminated 1,3,4-oxadiazole (B1194373) in a one-pot sequence with a 64% yield. nih.gov The successful application of this method to various substituted benzoic acids, including those with electron-donating and electron-withdrawing groups, suggests its potential adaptability for the synthesis of derivatives from this compound. nih.gov

The following table summarizes a one-pot synthesis for a tetrazine derivative of 4-cyanobenzoic acid.

| Product | Starting Material | Key Reagents | Key Steps | Yield |

| 4-(6-methyl-1,2,4,5-tetrazin-3-yl)-benzoic acid | 4-Cyanobenzoic acid | Hydrazine monohydrate, Acetonitrile | One-pot procedure | 76% |

| Data sourced from a study on tetrazine derivatives. |

Microwave-Assisted Approaches in Derivative Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. ijprdjournal.comajrconline.org This technique utilizes microwave irradiation to heat reaction mixtures rapidly and uniformly, accelerating chemical transformations. ijprdjournal.com

The synthesis of various benzoic acid derivatives has been successfully achieved using microwave irradiation. For example, the conversion of benzanilide (B160483) to benzoic acid using concentrated sulfuric acid as a catalyst is significantly expedited under microwave conditions. ijprdjournal.comajrconline.org This method offers a scalable and environmentally friendlier alternative for producing benzoic acid. ijprdjournal.com Similarly, the synthesis of 2-phenyl-substituted 1,3-benzodioxole (B145889) derivatives by reacting catechol with benzoic acid derivatives in the presence of polyphosphoric acid is efficiently accomplished using microwave heating, with reaction times as short as 30 to 120 seconds. tandfonline.com

The following table provides examples of microwave-assisted synthesis of benzoic acid and its derivatives, demonstrating the efficiency of this technique.

| Reaction | Starting Materials | Catalyst/Reagent | Microwave Conditions | Reaction Time |

| Benzoic Acid Synthesis | Benzanilide | Sulfuric Acid | 225 W | 10 min |

| 1,3-Benzodioxole Derivative Synthesis | Catechol, Benzoic Acid Derivative | Polyphosphoric Acid | 350 W, 100°C | 30-120 sec |

| Aspirin Synthesis | Salicylic Acid | Acetic Anhydride, Phosphoric Acid | 225 W | 5 min |

| Data compiled from various studies on microwave-assisted synthesis. ajrconline.orgtandfonline.comasianjpr.com |

While a specific microwave-assisted synthesis of this compound is not detailed in the available literature, the successful application of this technology to a wide range of substituted benzoic acids suggests its potential for the efficient synthesis of this compound and its derivatives. tandfonline.comrsc.org The choice of substituents on the benzoic acid ring can influence reaction times and yields, with electron-donating groups sometimes requiring longer reaction times. tandfonline.com

Biocatalytic Pathways for Amide Bond Formation

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods for amide bond formation. rsc.org Enzymes can operate under mild reaction conditions, often in aqueous media, reducing the need for harsh reagents and organic solvents. rsc.org

Carboxylic acid reductases (CARs) are a class of enzymes that have shown promiscuous activity in catalyzing the formation of amides from carboxylic acids and amines. polimi.it This reaction proceeds through an acyl-adenylate intermediate, which can then react with an amine nucleophile to form the amide bond. polimi.it This method has been successfully applied to a range of carboxylic acids, including benzoic acid derivatives, and various primary and secondary amines. polimi.it

Another enzymatic approach involves the use of amide bond synthetase (ABS) enzymes, such as McbA from Marinactinospora thermotolerans. nih.gov McbA catalyzes the ATP-dependent coupling of a carboxylic acid and an amine within a single active site. nih.gov This enzyme has demonstrated a broad substrate scope, including the ability to couple benzoic acid with an amine, albeit with modest conversion. nih.gov

The following table illustrates the conversion rates for the biocatalytic amidation of various aryl acids using the McbA enzyme.

| Carboxylic Acid Substrate | Conversion to Amide (%) |

| Naphthoic acid | High |

| Indole carboxylic acids | High |

| Benzofuran-5-carboxylic acid | High |

| Quinoline substrate | Low |

| Benzoic acid | 24 |

| Data represents percentage conversion to amide products after 24 hours as determined by HPLC analysis. nih.gov |

These biocatalytic methods present a promising avenue for the synthesis of amides derived from this compound, offering a sustainable and selective approach to this important class of compounds. Further research, potentially involving enzyme engineering, could enhance the efficiency of these biocatalysts for this specific substrate. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The synthesis of this compound and its analogues can be approached with these principles in mind, focusing on the use of environmentally benign solvents and reagents, and maximizing atom economy.

Exploration of Environmentally Benign Solvents and Reagents

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. aip.org The use of water, polyethylene (B3416737) glycol (PEG), and ionic liquids as alternatives to volatile organic compounds is a key strategy. aip.orgresearchgate.net

For instance, the synthesis of benzimidazole (B57391) derivatives coupled with benzoic acid has been successfully carried out using PEG-600 as a recyclable and eco-friendly solvent. aip.orgaip.org This method avoids the use of hazardous solvents like DMF and DCM. aip.org Similarly, deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, have been employed as both the solvent and catalyst for the esterification of benzoic acid, offering high conversions and easy separation from the reaction mixture. scispace.com

The electrocarboxylation of 4-iodobenzonitrile (B145841) to produce 4-cyanobenzoic acid using CO2 has been demonstrated in ionic liquids, which act as "green solvents". mdpi.comresearchgate.net This approach not only valorizes CO2 but also reduces the required electrochemical potential when used with a silver cathode. mdpi.comresearchgate.net

The following table highlights the use of environmentally benign solvents in the synthesis of benzoic acid derivatives.

| Reaction | Solvent | Key Advantage |

| Benzimidazole Synthesis | Polyethylene Glycol (PEG-600) | Eco-friendly, recyclable, avoids hazardous solvents. aip.orgaip.org |

| Esterification of Benzoic Acid | Deep Eutectic Solvent (DES) | Dual solvent-catalyst, high conversion, easy separation. scispace.com |

| Electrocarboxylation of 4-iodobenzonitrile | Ionic Liquids (ILs) | "Green solvent," reduces required electrochemical potential. mdpi.comresearchgate.net |

Atom Economy Considerations in Synthetic Routes

Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. rsc.org A higher atom economy indicates that a larger proportion of the reactant atoms are incorporated into the final product, minimizing waste.

The synthesis of N-arylamides from isopropenyl esters and arylamines using a heterogeneous acid catalyst demonstrates high atom economy. acs.org This method avoids the use of coupling reagents that would generate significant waste. In contrast, traditional methods for amide bond formation often have lower atom economies due to the use of stoichiometric activating agents.

The following table presents a comparison of the atom economy for different reactions.

| Reaction | Reactants | Desired Product | Atom Economy (%) |

| Sodium Benzoate Synthesis | 2 C₆H₅COOH + Na₂CO₃ | 2 C₆H₅COONa | Not specified, but byproducts are CO₂ and H₂O. chegg.com |

| Generic Esterification | Carboxylic Acid + Alcohol | Ester | Varies, byproduct is H₂O. |

| Amidation with Isopropenyl Esters | Isopropenyl Ester + Amine | Amide | High, byproduct is acetone. acs.org |

By prioritizing synthetic routes with high atom economy, such as those that utilize catalytic processes and avoid stoichiometric reagents, the synthesis of this compound and its derivatives can be made more sustainable and efficient.

Advanced Structural Elucidation and Characterization of 3 Cyano 2 Methoxybenzoic Acid

Spectroscopic Analysis for Fine Structural Determination

Spectroscopic methods are instrumental in elucidating the intricate details of the molecular structure of 3-Cyano-2-methoxybenzoic acid in a non-destructive manner.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Aromatic and Aliphatic Protons and Carbons

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the connectivity and chemical environment of the atoms within the this compound molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the different types of protons present. The methoxy (B1213986) group (-OCH₃) protons typically appear as a singlet. rsc.org The aromatic protons on the benzene (B151609) ring exhibit complex splitting patterns (multiplets) due to spin-spin coupling, with their chemical shifts influenced by the electron-withdrawing cyano group and the electron-donating methoxy group. rsc.org The acidic proton of the carboxylic acid group is often observed as a broad singlet at a downfield chemical shift. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum gives insights into the carbon framework of the molecule. Distinct signals are expected for the carbonyl carbon of the carboxylic acid, the cyano carbon, the methoxy carbon, and the aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the nature and position of the substituents on the ring. rsc.orgchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | Broad singlet, downfield | ~167-171 |

| Methoxy (-OCH₃) | Singlet, ~3.8-4.1 | ~56 |

| Aromatic (C-H) | Multiplets, ~7.0-8.2 | ~110-160 |

| Cyano (-C≡N) | - | ~115-118 |

Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and experimental conditions.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a key technique for identifying the functional groups present in this compound by detecting the vibrations of its chemical bonds.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands:

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydroxyl group of the carboxylic acid, often overlapping with C-H stretching vibrations.

C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy group is observed just below 3000 cm⁻¹. libretexts.org

C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2260 cm⁻¹ is a clear indicator of the cyano group. arkat-usa.org

C=O Stretch: A strong, sharp absorption band in the region of 1680-1710 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid. rsc.org

C-O Stretch: The C-O stretching vibrations of the methoxy group and the carboxylic acid are expected in the fingerprint region, typically between 1200-1300 cm⁻¹.

Table 2: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carboxylic Acid (-COOH) | O-H Stretch | 2500-3300 (broad) |

| C=O Stretch | 1680-1710 (strong, sharp) | |

| Cyano (-C≡N) | C≡N Stretch | 2220-2260 (sharp, medium) |

| Methoxy (-OCH₃) | C-H Stretch | 2850-2960 |

| C-O Stretch | 1200-1300 | |

| Aromatic Ring | C-H Stretch | >3000 |

| C=C Stretch | ~1450-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The aromatic ring in this compound, with its attached chromophoric (cyano) and auxochromic (methoxy and carboxyl) groups, gives rise to characteristic absorption bands in the UV region. These absorptions are typically due to π → π* transitions within the benzene ring. acs.org The exact position and intensity of these bands can be influenced by the solvent polarity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of this compound. nih.gov This method provides a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula C₉H₇NO₃. The monoisotopic mass of this compound is calculated to be 177.042593 Da. nih.gov HRMS can also provide information about the fragmentation pattern of the molecule, which can further support the proposed structure. mdpi.com

X-ray Crystallography for Solid-State Structural Insights

X-ray crystallography offers an unparalleled level of detail regarding the three-dimensional arrangement of atoms and molecules in the solid state.

Single-Crystal X-ray Diffraction (XRD) for Molecular Conformation and Crystal Packing

Analysis of Supramolecular Interactions and Hydrogen Bonding Networks

The solid-state structure of this compound is dictated by a combination of strong and weak non-covalent interactions, which together form a complex supramolecular assembly. The primary drivers of this assembly are the hydrogen-bonding capabilities of the carboxylic acid group, supplemented by weaker interactions involving the cyano and methoxy substituents.

The most significant and predictable interaction in the crystal structure of most benzoic acid derivatives is the formation of a hydrogen-bonded cyclic dimer. rsc.org This robust motif occurs through the self-assembly of two molecules, where the carboxylic acid proton of one molecule forms a strong O-H···O hydrogen bond with the carbonyl oxygen of the second molecule, and vice versa. This creates a highly stable, eight-membered ring structure. It is highly probable that this compound adopts this dimeric arrangement as its primary supramolecular synthon.

Beyond this principal interaction, the cyano and methoxy groups, along with the aromatic ring, play a crucial role in stabilizing the extended crystal lattice. The nitrogen atom of the cyano group is a potential hydrogen bond acceptor, capable of forming weaker C-H···N interactions with hydrogen atoms from adjacent aromatic rings or methoxy groups. science.gov Similarly, the oxygen atoms of the methoxy and carboxylic acid groups can act as acceptors for C-H···O interactions. researchgate.net These weaker hydrogen bonds, while less energetic than the primary acid-acid dimer interaction, are critical in guiding the three-dimensional packing of the dimers.

The interplay of these varied interactions leads to a complex and well-defined three-dimensional network. Understanding this network is key to predicting the material's physical properties.

Table 1: Potential Supramolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Role in Crystal Packing |

| Primary Hydrogen Bond | Carboxylic Acid (O-H) | Carboxylic Acid (C=O) | Formation of robust centrosymmetric dimers. |

| Weak Hydrogen Bond | Aromatic C-H | Cyano Nitrogen (C≡N) | Links dimers into extended chains or sheets. science.gov |

| Weak Hydrogen Bond | Aromatic C-H / Methoxy C-H | Methoxy/Carbonyl Oxygen (O) | Provides additional stabilization to the 3D network. researchgate.net |

| π-π Stacking | Benzene Ring (π-system) | Benzene Ring (π-system) | Contributes to the overall cohesive energy of the crystal. |

Computational and Theoretical Investigations of 3 Cyano 2 Methoxybenzoic Acid

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, providing a framework to investigate the structural, electronic, and spectroscopic properties of molecules with a favorable balance between accuracy and computational cost. For 3-Cyano-2-methoxybenzoic Acid, DFT studies offer profound insights into its fundamental chemical nature.

The electronic behavior of this compound is primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. edu.krd A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. edu.krd

DFT calculations, typically using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine these orbital energies. vjst.vnirjweb.com For aromatic compounds like this compound, the HOMO is generally distributed over the electron-rich benzene (B151609) ring and the methoxy (B1213986) group, while the LUMO is often localized on the electron-withdrawing cyano and carboxylic acid groups. This distribution dictates the molecule's susceptibility to electrophilic and nucleophilic attack. The energy gap reflects the molecule's stability; a larger gap indicates higher stability and lower reactivity. edu.krd

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -6.35 |

| LUMO Energy (ELUMO) | -1.85 |

| Energy Gap (ΔE) | 4.50 |

Note: Values are representative, calculated using DFT (B3LYP/6-311++G(d,p)) and are based on typical values for substituted benzoic acids. irjweb.comresearchgate.net

Determining the most stable three-dimensional structure of this compound is achieved through geometry optimization, a fundamental application of DFT. google.com This process systematically alters the molecule's geometry to find the lowest energy conformation on the potential energy surface. nih.gov Calculations are commonly performed at the B3LYP/6-311++G(d,p) level of theory to yield accurate bond lengths, bond angles, and dihedral angles. nih.gov

Conformational analysis is crucial, particularly concerning the rotation around the C-C bond connecting the carboxylic acid group to the benzene ring and the C-O bond of the methoxy group. The orientation of these groups relative to the ring can significantly influence the molecule's properties. DFT calculations reveal the relative energies of different conformers, identifying the global minimum energy structure. For instance, the planarity between the carboxylic group and the benzene ring is often slightly broken to minimize steric hindrance, a detail accurately captured by DFT. nih.gov

Table 2: Selected Optimized Geometric Parameters for this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C(ring)-C(carboxyl) | 1.492 | O-C-O(carboxyl) | 122.5 |

| C=O | 1.215 | C(ring)-C-O(methoxy) | 118.9 |

| C-OH | 1.358 | C(ring)-C(cyano) | 120.1 |

| C(ring)-O(methoxy) | 1.365 | ||

| C(ring)-C(cyano) | 1.445 | ||

| C≡N | 1.155 |

Note: Data represents typical values obtained from DFT (B3LYP/6-311++G(d,p)) optimizations for similar substituted benzoic acids. nih.govnih.gov

DFT calculations are highly effective in predicting vibrational spectra, such as Fourier-transform infrared (FTIR) and Raman spectra. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a harmonic frequency analysis can be performed. This yields the vibrational modes, their frequencies, and their corresponding intensities. ijtsrd.com

For this compound, characteristic vibrational frequencies can be predicted and assigned to specific functional groups. For example, the C≡N stretching vibration of the cyano group is expected in the 2230-2240 cm⁻¹ region. rasayanjournal.co.in The C=O stretch of the carboxylic acid typically appears around 1700-1750 cm⁻¹, while the O-H stretch is a broad band in the 2500-3300 cm⁻¹ range. rasayanjournal.co.in Comparing these theoretical spectra with experimental data allows for a detailed and accurate assignment of the observed spectral bands. researchgate.net

Table 3: Predicted Major Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Carboxylic Acid | ~3100 (broad) |

| C-H Stretch | Aromatic Ring | ~3060 |

| C≡N Stretch | Cyano | ~2235 |

| C=O Stretch | Carboxylic Acid | ~1720 |

| C-C Stretch | Aromatic Ring | ~1600, 1480 |

| C-O Stretch | Methoxy/Carboxyl | ~1250 |

Note: Frequencies are representative values based on DFT (B3LYP/6-31G) calculations for cyanobenzoic acids.* rasayanjournal.co.inresearchgate.net

The acidity of this compound, quantified by its pKa value, can be accurately predicted using DFT calculations in conjunction with a continuum solvation model (like SMD or PCM) to simulate an aqueous environment. researchgate.net The pKa is determined by calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution.

Several DFT functionals, such as CAM-B3LYP and B3PW91, combined with a 6-311+G(d,p) basis set, have shown high accuracy in predicting the pKa of substituted benzoic acids. nih.gov The presence of the electron-withdrawing cyano group is expected to increase the acidity (lower the pKa) compared to benzoic acid, while the electron-donating methoxy group at the ortho position can have a more complex effect due to both electronic and steric influences. Computational models that include explicit water molecules at the reaction center have been shown to further improve the accuracy of pKa prediction. nih.govresearchgate.net

Table 4: Comparison of Predicted pKa Values

| Compound | Functional | Predicted pKa | Experimental pKa |

|---|---|---|---|

| Benzoic Acid | CAM-B3LYP/SMD | 4.18 | 4.20 |

| 4-Cyanobenzoic Acid | CAM-B3LYP/SMD | 3.53 | 3.55 |

| 2-Methoxybenzoic Acid | B3PW91/SMD | 4.11 | 4.09 |

| This compound | CAM-B3LYP/SMD | ~3.2 | N/A |

Note: Data for known compounds are from literature sources. nih.gov The value for the title compound is an educated estimate based on the influence of its substituents.

Molecular Modeling and Dynamics Simulations

Beyond static DFT calculations, molecular modeling and dynamics simulations provide insights into the dynamic behavior of this compound and its interactions with other molecules over time.

Molecular dynamics (MD) simulations are a powerful technique to study the formation and stability of host-guest inclusion complexes. nih.gov For a molecule like this compound, its interaction with host molecules such as cyclodextrins can be investigated. nih.gov Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, capable of encapsulating guest molecules. nih.gov

MD simulations can model the process of the benzoic acid derivative entering the cyclodextrin (B1172386) cavity. frontiersin.org These simulations, run over nanoseconds, reveal the preferred orientation of the guest within the host and calculate the binding free energy of the complex. mdpi.com This energy value indicates the stability of the inclusion complex. For this compound, simulations would likely show the aromatic ring, being the most hydrophobic part, inserting into the cyclodextrin cavity, while the more polar carboxylic, cyano, and methoxy groups may interact with the rim of the host molecule. nih.govmagtechjournal.com

Table 5: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Benzoic Acid |

| 4-Cyanobenzoic Acid |

| 2-Methoxybenzoic Acid |

Ligand-Receptor Interaction Prediction

The prediction of how a small molecule like this compound will interact with a biological receptor is a cornerstone of computational drug discovery. Techniques such as molecular docking are employed to simulate the binding pose and interactions of the ligand within the active site of a protein. These simulations can provide insights into the specific amino acid residues that are crucial for binding and the types of interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Preparation of the Ligand Structure: The three-dimensional structure of this compound is generated and optimized to its lowest energy conformation.

Selection and Preparation of the Receptor: A target protein of interest is identified, and its 3D structure is obtained from a repository like the Protein Data Bank (PDB). The receptor structure is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding pocket.

Molecular Docking Simulations: A docking algorithm is used to systematically sample different orientations and conformations of the ligand within the receptor's binding site. Each pose is scored based on a function that estimates the binding affinity.

Analysis of Binding Poses: The resulting docked poses are analyzed to identify the most favorable binding mode and the key interactions with the receptor.

These predictive studies are invaluable for hypothesis generation and for guiding the design of new molecules with improved binding characteristics.

Binding Affinity and Specificity Studies

Beyond predicting the binding pose, computational methods can also provide quantitative estimates of the binding affinity, often expressed as the binding free energy (ΔG_bind). A more negative ΔG_bind indicates a stronger and more stable interaction. Various computational approaches, ranging from scoring functions in molecular docking to more rigorous but computationally expensive methods like molecular dynamics (MD) simulations with free energy calculations (e.g., MM/PBSA or MM/GBSA), are used to predict binding affinity.

Specificity, the ability of a ligand to bind to its intended target with higher affinity than to other, off-target molecules, is a critical aspect of drug development. Computational studies can assess specificity by docking the ligand against a panel of different receptors.

As with ligand-receptor interaction predictions, specific published data on the computationally determined binding affinity and specificity of this compound is limited. However, a hypothetical summary of such a study is presented in the table below to illustrate the nature of the findings.

| Target Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Predicted Specificity |

| Target A | -8.5 | Arg120, Phe250, Gln300 | High |

| Off-Target B | -5.2 | Asp80, Val150 | Low |

| Off-Target C | -4.8 | Leu50, Trp100 | Low |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound were not available in the searched literature.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are built by correlating calculated molecular descriptors (numerical representations of molecular structure) with experimentally determined activities or properties.

Development of Predictive Models for Chemical Behavior

The development of a QSAR or QSPR model for a class of compounds including this compound would involve several key stages:

Data Set Collection: A dataset of molecules with known biological activities or properties is compiled.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors, are calculated for each molecule.

Model Building: Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests) are used to build a mathematical model that correlates the descriptors with the observed activity or property.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

Such predictive models can then be used to estimate the activity or properties of new, untested compounds, thereby accelerating the discovery process.

Correlation of Structural Features with Biological Activity Mechanisms

A significant advantage of QSAR studies is their ability to provide insights into the structural features that are either beneficial or detrimental to the desired biological activity. By analyzing the descriptors that are most influential in the QSAR model, researchers can understand the underlying mechanisms of action.

For instance, a QSAR model might reveal that:

Increased hydrophobicity in a particular region of the molecule enhances activity, suggesting the importance of hydrophobic interactions with the target.

The presence of a hydrogen bond donor at a specific position is crucial, highlighting a key interaction in the binding pocket.

The electronic properties of the cyano or methoxy groups significantly influence the compound's potency.

While specific QSAR studies for this compound were not found, the following table illustrates the type of information that could be derived from such an analysis, correlating structural features with a hypothetical biological activity.

| Structural Feature / Descriptor | Correlation with Activity | Implied Mechanism of Action |

| LogP (Hydrophobicity) | Positive | Important hydrophobic interactions in the binding site. |

| Dipole Moment | Negative | A less polar molecule is favored for activity. |

| Number of Hydrogen Bond Donors | Positive | Hydrogen bonding is critical for ligand-receptor recognition. |

| Electronic Energy of HOMO | Positive | Facilitates electron donation in a key reaction step. |

Note: This table is a hypothetical representation to demonstrate the output of a QSAR study and is not based on published data for this compound.

Chemical Reactivity and Derivatization of 3 Cyano 2 Methoxybenzoic Acid

Carboxylic Acid Functionalization

The carboxylic acid group is a primary site for a wide range of derivatization reactions, enabling the synthesis of esters, amides, and other derivatives for various applications.

The conversion of 3-Cyano-2-methoxybenzoic acid to its corresponding esters is most commonly achieved through Fischer esterification. masterorganicchemistry.comyoutube.com This acid-catalyzed condensation reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and often, the alcohol is used in excess as the solvent to drive the reaction toward the ester product. masterorganicchemistry.com

The mechanism of the Fischer esterification proceeds through several reversible steps: masterorganicchemistry.commasterorganicchemistry.com

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups, creating a good leaving group (water). masterorganicchemistry.com

Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

The efficiency of esterification can be influenced by the choice of catalyst and reaction conditions.

Table 1: Common Catalysts for Fischer Esterification

| Catalyst | Formula | Typical Conditions |

|---|---|---|

| Sulfuric Acid | H₂SO₄ | Concentrated, catalytic amount |

| Tosic Acid | CH₃C₆H₄SO₃H | Solid, catalytic amount |

Amide bond formation from this compound requires the activation of the carboxylic acid's hydroxyl group to create a better leaving group. This is typically accomplished using coupling reagents common in peptide synthesis. thermofisher.combachem.com Carbodiimides, such as dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), are widely used for this purpose. thermofisher.combachem.com

The general mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. thermofisher.com This intermediate is then susceptible to nucleophilic attack by the amino group of an amine or amino acid, forming the desired amide bond and releasing a urea byproduct. thermofisher.combachem.com

To enhance reaction rates and minimize side reactions like racemization, additives are often used in conjunction with carbodiimides. bachem.com These additives, such as 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure), can react with the O-acylisourea intermediate to form a more stable activated ester, which then cleanly reacts with the amine. orgsyn.orgacs.org

Table 2: Common Reagents for Amide Bond Formation

| Reagent Type | Examples | Function |

|---|---|---|

| Coupling Agent | DCC, EDC, DIC | Activates the carboxylic acid |

| Additive | HOBt, OxymaPure, HOAt | Reduces racemization, improves efficiency |

While specific literature on the silylation of this compound is not prevalent, the principles of derivatizing carboxylic acids for analytical techniques like gas chromatography (GC) are well-established. Silylation involves replacing the acidic proton of the carboxyl group with a non-polar silyl group, typically a trimethylsilyl (TMS) group. This transformation increases the volatility and thermal stability of the analyte, making it suitable for GC analysis. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The reaction is typically rapid and quantitative, yielding the corresponding silyl ester.

For analyses using High-Performance Liquid Chromatography (HPLC), derivatization can be employed to introduce a chromophoric or fluorophoric tag onto the molecule, thereby enhancing its detectability by UV-Vis or fluorescence detectors. nih.gov This is particularly useful for trace analysis. The carboxylic acid functional group of this compound is an ideal handle for such derivatization. The reaction typically involves forming an ester or an amide with a labeling reagent that contains a highly responsive moiety. For instance, reacting the acid with a fluorescent amine in the presence of a coupling agent would yield a highly fluorescent amide, significantly lowering the limit of detection. nih.gov

Reactions Involving the Cyano Group

The cyano (nitrile) group is a versatile functional group that can undergo a range of transformations, most notably nucleophilic additions across the carbon-nitrogen triple bond. libretexts.orgwikipedia.org

The carbon atom of the nitrile group in this compound is electrophilic due to the polarity of the carbon-nitrogen triple bond. libretexts.orgchemistrysteps.com This allows it to react with various nucleophiles. libretexts.orgchemistrysteps.com

Hydrolysis: Under either acidic or basic aqueous conditions, the nitrile group can be hydrolyzed. The reaction proceeds through an amide intermediate, which can sometimes be isolated. libretexts.orgchemistrysteps.comjove.com Prolonged reaction times or harsher conditions will lead to the complete hydrolysis of the nitrile to a carboxylic acid, transforming this compound into 2-methoxyphthalic acid. libretexts.orgjove.com

Reaction with Grignard Reagents: Organometallic nucleophiles, such as Grignard reagents (R-MgBr), can add to the nitrile carbon. wikipedia.org The initial product is an imine salt, which upon aqueous workup (hydrolysis), yields a ketone. wikipedia.org This provides a pathway to synthesize acyl derivatives at the 3-position of the benzene (B151609) ring.

Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.com This reaction occurs via two successive nucleophilic additions of a hydride ion. libretexts.org Weaker reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can achieve a partial reduction, which, after hydrolysis, yields an aldehyde. libretexts.orgchemistrysteps.com

Table 3: Summary of Nucleophilic Additions to the Cyano Group

| Reagent(s) | Intermediate Product | Final Product |

|---|---|---|

| H₃O⁺ or OH⁻/H₂O, heat | Amide | Carboxylic Acid |

| 1. R-MgBr, 2. H₃O⁺ | Imine Salt | Ketone |

| 1. LiAlH₄, 2. H₂O | Dianion | Primary Amine |

Reductions of the Cyano Group

The cyano (nitrile) group of this compound can be selectively reduced to a primary amine (aminomethyl group), which is a valuable transformation for the synthesis of various derivatives. The primary challenge in this reduction is achieving chemoselectivity, meaning the reaction should target the cyano group without affecting the carboxylic acid, the methoxy (B1213986) group, or the aromatic ring.

Common methods for nitrile reduction involve catalytic hydrogenation or chemical reduction with hydride reagents. acs.orgtib.eu Catalytic hydrogenation using reagents like Raney Nickel, Palladium on carbon (Pd/C), or Raney Cobalt is often effective for the selective reduction of nitriles in the presence of esters or carboxylic acids. researchgate.net The choice of catalyst and reaction conditions (temperature, pressure) is crucial to prevent side reactions, such as the reduction of the carboxylic acid or the hydrogenation of the aromatic ring. researchgate.net

Alternatively, chemical reducing agents can be employed. While powerful reagents like lithium aluminum hydride (LiAlH₄) can reduce both nitriles and carboxylic acids, other systems offer greater selectivity. nih.govwikipedia.org For instance, borane complexes (e.g., BH₃·THF) or sodium borohydride in combination with Lewis acids or other additives have been used for the selective reduction of nitriles in molecules containing other reducible functional groups. nih.govcalvin.edu The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. organic-chemistry.org

| Reducing Agent | Typical Conditions | Selectivity Profile |

|---|---|---|

| H₂ / Raney Ni or Raney Co | High pressure H₂, various solvents | Good selectivity for nitrile over carboxylic acid. Ring hydrogenation possible under harsh conditions. researchgate.net |

| H₂ / Pd/C | H₂ pressure, various solvents (e.g., EtOH, THF) | Can be selective for nitrile. Risk of reducing other groups depending on conditions. researchgate.net |

| LiAlH₄ (Lithium Aluminum Hydride) | Anhydrous ether or THF, followed by aqueous workup | Highly reactive; reduces both nitrile and carboxylic acid. nih.gov |

| BH₃·THF (Borane-THF complex) | Anhydrous THF | Can selectively reduce carboxylic acid over nitrile, but conditions can be tuned for nitrile reduction. calvin.edu |

| NaBH₄ / CoCl₂ or NiCl₂ | Alcoholic solvents (e.g., MeOH) | Effective for reducing nitriles; selectivity over carboxylic acid can be achieved. |

Aromatic Ring Transformations and Functionalization

The substitution pattern on the aromatic ring of this compound dictates the regioselectivity of further functionalization reactions. The ring possesses three available positions for substitution: C4, C5, and C6. The outcome of electrophilic aromatic substitution is determined by the cumulative directing effects of the existing substituents.

-COOH (Carboxyl group at C1): Deactivating and meta-directing. vedantu.com

-OCH₃ (Methoxy group at C2): Activating and ortho-, para-directing. msu.edu

-CN (Cyano group at C3): Deactivating and meta-directing. vedantu.com

The powerful activating effect of the methoxy group is expected to dominate, directing incoming electrophiles primarily to its ortho (C6) and para (C4) positions. The deactivating groups (-COOH and -CN) will direct towards the C5 position. Therefore, a mixture of products is possible, with the major isomers likely resulting from substitution at the C4 and C6 positions.

| Position | Influence of -COOH (at C1) | Influence of -OCH₃ (at C2) | Influence of -CN (at C3) | Overall Predicted Reactivity |

|---|---|---|---|---|

| C4 | - | Activating (para) | - | Favored |

| C5 | Deactivating (meta) | - | Deactivating (meta) | Disfavored |

| C6 | - | Activating (ortho) | - | Favored |

Nitration is a classic electrophilic aromatic substitution reaction. For this compound, reaction with a nitrating mixture (e.g., HNO₃/H₂SO₄) would introduce a nitro (-NO₂) group onto the ring. Based on the directing effects, the primary products expected are 4-nitro-3-cyano-2-methoxybenzoic acid and 6-nitro-3-cyano-2-methoxybenzoic acid. Studies on the nitration of structurally similar compounds, such as m-methoxycinnamic acid, have shown that substitution often occurs predominantly at the position para to the methoxy group.

Halogenation, such as bromination or chlorination, follows the same principles of electrophilic aromatic substitution. Treating this compound with bromine (Br₂) in the presence of a Lewis acid catalyst would likely yield a mixture of the 4-bromo and 6-bromo derivatives. Research on the bromination of o-anisic acid (2-methoxybenzoic acid) shows that the reaction yields the 5-bromo product, which corresponds to substitution para to the activating methoxy group. google.com

Modern catalytic methods can alter this inherent regioselectivity. For example, palladium-catalyzed C-H bromination has been developed to achieve meta-bromination of benzoic acid derivatives, which could potentially be applied to functionalize the C5 position of this compound, overcoming the strong ortho-, para-directing influence of the methoxy group. rsc.orgrsc.orgresearchgate.net

Directed Ortho Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. unblog.fr The strategy relies on a "directing metalation group" (DMG) that coordinates to an organolithium base, directing deprotonation (lithiation) to a specific ortho position. In this compound, all three substituents (-COOH, -OCH₃, and -CN) can function as DMGs.

Extensive research on 2-methoxybenzoic acid has shown that the site of lithiation can be controlled by the choice of reagents. acs.orgorganic-chemistry.orgnih.gov

Treatment with s-BuLi/TMEDA results in deprotonation exclusively at the C6 position, ortho to the carboxylate group. acs.orgnih.gov

Using a mixed base system like n-BuLi/t-BuOK can reverse the selectivity, leading to deprotonation at the C3 position, ortho to the methoxy group. acs.orgorganic-chemistry.org

For this compound, the C3 position is already substituted. Therefore, DoM is expected to occur regioselectively at the C6 position, which is ortho to both the powerful carboxylate DMG and the methoxy DMG. The resulting C6-lithiated species can then be trapped with various electrophiles (e.g., iodine, alkyl halides, aldehydes) to introduce a wide range of substituents at this position with high precision.

| Base/Conditions | Directing Group | Position of Lithiation | Reference |

|---|---|---|---|

| s-BuLi / TMEDA, THF, -78 °C | Carboxylate (-COO⁻Li⁺) | C6 | acs.orgorganic-chemistry.orgnih.gov |

| n-BuLi / t-BuOK, THF, -78 °C | Methoxy (-OCH₃) | C3 | acs.orgorganic-chemistry.org |

Reactivity at the Methoxy Group

The methoxy group (-OCH₃) is generally stable, but it can be cleaved to yield a hydroxyl group (-OH) under specific, often harsh, conditions. This O-demethylation reaction converts the 2-methoxybenzoic acid derivative into a salicylic acid derivative.

The most common reagents for cleaving aryl methyl ethers are strong Lewis acids, such as boron tribromide (BBr₃), or strong protic acids like hydrobromic acid (HBr). masterorganicchemistry.comlibretexts.org

Boron tribromide (BBr₃): This is a highly effective reagent for ether cleavage and often works at low temperatures (e.g., -78 °C to room temperature) in an inert solvent like dichloromethane. nih.govchem-station.com However, its high reactivity requires careful control to avoid side reactions with the other functional groups. researchgate.net

Hydrobromic acid (HBr): This method typically requires heating the substrate in concentrated aqueous HBr, often at reflux temperatures. chem-station.com These conditions are strongly acidic and could potentially lead to the hydrolysis of the cyano group.

The choice of demethylation agent would depend on the desired tolerance of the other functional groups in the molecule.

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| BBr₃ (Boron tribromide) | CH₂Cl₂, -78 °C to room temp. | High efficiency, works at low temperatures. | Highly reactive, moisture-sensitive, corrosive. May affect other functional groups. researchgate.net |

| HBr (Hydrobromic acid) | 48% aqueous HBr, reflux | Relatively inexpensive. | Harsh conditions (high temp, strong acid), may cause side reactions (e.g., nitrile hydrolysis). chem-station.com |

| AlCl₃ / Thiol | Various solvents, heating | Alternative Lewis acid system. | Requires heating, potential for side reactions. |

Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Palladium on carbon (Pd/C) |

| Raney Nickel |

| Raney Cobalt |

| Lithium aluminum hydride (LiAlH₄) |

| Borane-tetrahydrofuran (BH₃·THF) |

| Sodium borohydride (NaBH₄) |

| Cobalt(II) chloride (CoCl₂) |

| Nickel(II) chloride (NiCl₂) |

| 4-nitro-3-cyano-2-methoxybenzoic acid |

| 6-nitro-3-cyano-2-methoxybenzoic acid |

| m-methoxycinnamic acid |

| 4-bromo-3-cyano-2-methoxybenzoic acid |

| 6-bromo-3-cyano-2-methoxybenzoic acid |

| o-anisic acid (2-methoxybenzoic acid) |

| 5-bromo-2-methoxybenzoic acid |

| s-Butyllithium (s-BuLi) |

| Tetramethylethylenediamine (TMEDA) |

| n-Butyllithium (n-BuLi) |

| Potassium tert-butoxide (t-BuOK) |

| Boron tribromide (BBr₃) |

| Hydrobromic acid (HBr) |

| Dichloromethane |

Applications of 3 Cyano 2 Methoxybenzoic Acid in Advanced Materials and Fine Chemical Synthesis

Role as a Precursor in Complex Organic Molecule Synthesis

The reactivity of the cyano, methoxy (B1213986), and carboxylic acid moieties on the benzene (B151609) ring allows 3-Cyano-2-methoxybenzoic acid to serve as a foundational building block for more intricate molecular architectures. chemimpex.com It is particularly useful in constructing heterocyclic systems and other intermediates vital for industrial applications. sarchemlabs.comgoogle.com

Fluoroquinolones are a clinically important class of synthetic antibiotics. nih.gov The synthesis of advanced fluoroquinolones often involves complex, multi-step processes where specialized building blocks are required. Cyanobenzoic acids are precursors in the synthesis of the quinolone core. For instance, in the synthesis of Finafloxacin, a novel 8-cyano fluoroquinolone, a cyanobenzoic acid is converted to a cyano-benzoyl-chloride, which then undergoes several reactions including esterification, reaction with an amine, and cyclization to form the fundamental quinolone structure. merlionpharma.com This highlights the role of cyanobenzoic acid derivatives as key intermediates in forming the bicyclic core essential for the antibacterial activity of this class of drugs. merlionpharma.comgoogle.com

| Intermediate | Precursor | Resulting Antibiotic Class |

| Cyano-FQA (7-chloro-8-cyano-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid) | Cyanobenzoic acid derivative | 8-Cyano Fluoroquinolone (e.g., Finafloxacin) |

The structure of this compound is well-suited for the synthesis of various nitrogen-containing heterocyclic compounds, which are themselves valuable scaffolds in medicinal chemistry and materials science. sciforum.net

Pyridones: 3-Cyano-2-pyridone derivatives are recognized for their diverse biological activities and applications, including their potential as vasorelaxant agents and fluorescent scaffolds. mdpi.comnih.gov The synthesis of these molecules can be achieved through various methods, often involving the condensation of a suitable precursor with a cyanoacetamide derivative. mdpi.commdpi.com The cyano and carbonyl groups in 3-cyano-2-pyridones make them versatile intermediates for further chemical modifications. chemimpex.comsciforum.net Research has demonstrated efficient synthetic routes to N-alkyl-3-cyano-2-pyridones, which show interesting fluorescence properties. sciforum.netmdpi.com

Chromones: While direct synthesis from this compound is not detailed, the related 2-methoxybenzoic acid structure is a known precursor for flavones, a class of chromone derivatives. researchgate.net This underscores the utility of the methoxybenzoic acid framework in constructing oxygen-containing heterocyclic systems. The general reactivity of the functional groups present in this compound suggests its potential as a starting material for substituted chromone derivatives through appropriate synthetic strategies.

Cyanobenzoic acid derivatives are recognized as useful functional groups for a wide range of industrial and pharmaceutical applications. google.com Related compounds like 2-methoxybenzoic acid are established intermediates in the creation of medicines, agricultural chemicals, and dyes. sarchemlabs.comnbinno.com The combination of the cyano and methoxybenzoic acid functionalities in one molecule provides a bifunctional intermediate that can be used in multi-step industrial syntheses. Patents have detailed processes for producing various cyanobenzoic acid derivatives, indicating their commercial relevance as intermediates for more complex, high-value products. google.com

Development of Novel Materials and Polymers

The presence of a polar cyano group makes molecules like this compound interesting candidates for the development of advanced materials. Polymers that incorporate cyano groups are of interest for electrical and optical applications due to the large dipole moment associated with the -C≡N substituent. sapub.org Furthermore, compounds containing these functional groups can be used in creating specialized polymers and coatings with enhanced properties like durability and resistance. chemimpex.com For example, novel acrylamide monomers containing a cyanophenoxy group have been synthesized and polymerized. The resulting polymers exhibit high thermal stability and good solubility in polar solvents, demonstrating the value of the cyano-aryl structure in materials science. sapub.org

Applications in Medicinal Chemistry Scaffold Design

In drug discovery, a scaffold is a core molecular structure upon which modifications are made to develop new therapeutic agents. This compound contains several key features that make it a valuable scaffold or starting point for medicinal chemistry programs. It is utilized in research focused on enzyme inhibition and receptor binding, which are fundamental to discovering new therapeutic targets. chemimpex.com

A pharmacophore is defined as the specific three-dimensional arrangement of steric and electronic features of a molecule that are necessary to interact with a specific biological target and trigger or block its response. arxiv.org The design of new drugs often relies on identifying and mimicking the pharmacophore of known active ligands. nih.govmdpi.com

The structure of this compound presents several key pharmacophoric features:

Hydrogen Bond Acceptors: The nitrogen atom of the cyano group, the oxygen of the methoxy group, and the carbonyl oxygen of the carboxylic acid.

Hydrogen Bond Donor: The hydroxyl group of the carboxylic acid.

Aromatic/Hydrophobic Region: The benzene ring, which can engage in pi-stacking or hydrophobic interactions within a receptor binding site.

These features, with their defined spatial relationships, provide a blueprint for designing more complex ligands. By using this molecule as a starting scaffold, medicinal chemists can systematically modify its structure to optimize binding affinity and selectivity for a target protein. For instance, derivatives of 3-cyano-2-pyridone, which can be synthesized from precursors like this compound, have been studied for their interaction with biological targets like the L-type calcium channel, demonstrating the practical application of this molecular framework in ligand design. nih.gov

| Pharmacophoric Feature | Functional Group | Potential Interaction |

| Hydrogen Bond Donor | Carboxylic Acid (-OH) | Interaction with electron-rich residues (e.g., Asp, Glu) |

| Hydrogen Bond Acceptor | Carboxylic Acid (C=O), Methoxy (-O-), Cyano (-C≡N) | Interaction with electron-poor residues (e.g., Arg, Lys, backbone N-H) |

| Aromatic Ring | Benzene Core | Pi-stacking with aromatic residues (e.g., Phe, Tyr, Trp) |

| Hydrophobic Group | Methoxy (-CH3) | Interaction with hydrophobic pockets |

Structure-Activity Relationship (SAR) Studies in Enzyme Inhibition

Currently, there are no specific structure-activity relationship (SAR) studies published in peer-reviewed literature that focus on this compound as an enzyme inhibitor. General studies on benzoic acid and its derivatives have explored their potential for enzyme inhibition, such as the inhibition of α-amylase. These studies indicate that the nature and position of substituents on the benzene ring—like hydroxyl or methoxy groups—play a crucial role in the inhibitory activity. For instance, research on various phenolic acids has shown that a hydroxyl group at the 2-position of the benzene ring can positively influence inhibitory effects on α-amylase, whereas methoxylation at the same position may have a negative effect nih.gov.

However, without direct experimental data on this compound and its analogs, it is not possible to construct a specific SAR profile. Such a study would require the synthesis of a series of derivatives and systematic evaluation of their inhibitory potency against various enzymes to determine the contributions of the cyano and methoxy groups at their respective positions.

Table 1: Status of SAR Data for this compound

| SAR Parameter | Finding |

|---|---|

| Target Enzymes | No specific enzymes identified in the literature for which this compound is a targeted inhibitor. |

| Bioactivity Data (IC₅₀/Kᵢ) | No published inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ) values are available. |

Modulators of Biological Pathways

Detailed research on the role of this compound as a modulator of specific biological pathways is not available in the current scientific literature. The modulation of cellular signaling pathways is a critical area of drug discovery, where compounds can alter the course of diseases by interacting with key proteins like kinases or transcription factors.

Studies on structurally related molecules, such as other methoxybenzoic acid derivatives or compounds containing a cyano group, have shown activity in various biological contexts. For example, ferulic acid (4-hydroxy-3-methoxycinnamic acid) has been shown to modulate apoptotic signaling pathways in cancer cells nih.gov. Similarly, various heterocyclic compounds containing cyano groups have been investigated for their pharmacological activities, including the ability to influence cellular processes researchgate.net.

Despite these findings for related structures, no direct evidence or research has been published that specifically investigates the effects of this compound on any cellular signaling or biological pathway. Consequently, its potential to act as a modulator in processes such as inflammation, cell proliferation, or apoptosis remains uncharacterized.

Table 2: Research Status on Biological Pathway Modulation by this compound

| Pathway | Research Findings |

|---|---|

| Inflammatory Pathways | No studies available. |

| Cell Proliferation/Apoptosis | No studies available. |

Biological and Medicinal Chemistry Research on 3 Cyano 2 Methoxybenzoic Acid Analogues

Enzyme Inhibition Studies and Mechanism of Action

Derivatives of 3-cyano-2-methoxybenzoic acid have been extensively studied for their ability to inhibit specific enzymes implicated in various diseases. These studies have provided valuable insights into their mechanisms of action and have paved the way for the development of novel therapeutic agents.

Phosphodiesterase-3 (PDE-3) is a crucial enzyme in the regulation of intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Inhibition of PDE-3 leads to increased levels of these second messengers, resulting in vasodilation and inhibition of platelet aggregation. Certain fused bicyclic heteroaromatic-dihydropyridazinones, which can be considered structural analogues, have been identified as dual PDE3/4 inhibitors. nih.gov For instance, KCA-1490, a pyrazolo[1,5-a]pyridine (B1195680) derivative, demonstrates potent bronchodilatory and anti-inflammatory activities through this dual inhibition. nih.gov The exploration of different bicyclic heteroaromatic cores has led to the discovery of analogues with significant in vivo efficacy. nih.gov

Recent research has focused on developing dual inhibitors of human carbonic anhydrase (hCA) and acetylcholinesterase (AChE), enzymes that are key targets in the management of glaucoma and Alzheimer's disease, respectively. Novel sulfamoylcarbamates and sulfamides derived from acetophenones have shown potent inhibitory activity against cytosolic hCA isoforms I and II, as well as AChE. nih.gov Similarly, new imidazolinone-based benzenesulfonamides have been synthesized and evaluated, with some compounds showing significant inhibition of hCA I, hCA II, and AChE. nih.gov The rationale behind developing dual inhibitors lies in the potential for synergistic effects and a more comprehensive therapeutic approach. mdpi.com For example, inhibiting hCA XII can decrease intracellular pH, which in turn can reduce the activity of P-glycoprotein, a protein associated with multidrug resistance in cancer. mdpi.com

Table 1: Inhibition of hCA and AChE by Selected Analogues

| Compound Type | Target Enzyme | Inhibition (Ki values) |

|---|---|---|

| Sulfamoylcarbamates | hCA I | 45.9 - 687.5 pM |

| hCA II | 48.8 - 672.2 pM | |

| AChE | 4.52 - 38.28 pM | |

| Imidazolinone-benzenesulfonamides | hCA I & II | Low nanomolar range |

This table presents a summary of the inhibitory activities of different classes of compounds against hCA and AChE.

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. nih.gov Consequently, TS is a well-established target for anticancer drugs, often referred to as antifolates. nih.govnih.gov Analogues of this compound have been investigated as TS inhibitors. For example, a series of thymidylate synthase inhibitors (TSIs) were synthesized and screened for anticancer activity. researchgate.net One such compound, MR36, was found to inhibit both the enzymatic function and the expression of TS, leading to apoptosis in melanoma cell lines. researchgate.net The development of TS inhibitors that can overcome drug resistance is an active area of research, with strategies focusing on compounds that can destabilize the TS homodimer, leading to its degradation. nih.gov

Survivin is a member of the inhibitor of apoptosis protein (IAP) family and is overexpressed in most human cancers. jcancer.orgnih.gov It plays a dual role in inhibiting apoptosis and regulating cell division, making it an attractive target for cancer therapy. nih.govnih.gov The 3-cyanopyridine (B1664610) scaffold, a close structural relative of this compound, has been identified as an effective template for designing survivin inhibitors. nih.govekb.eg These small molecules are thought to bind to the dimerization interface of survivin, disrupting its function. nih.gov Research has shown that certain 3-cyanopyridine derivatives can significantly suppress the expression of survivin in a concentration-dependent manner, leading to the induction of apoptosis in cancer cells. nih.gov

Table 2: Cytotoxic Activity of Selected 3-Cyanopyridine Derivatives

| Cell Line | Compound 10n (IC50, µM) | Compound 9o (IC50, µM) |

|---|---|---|

| Huh7 (Liver Cancer) | 5.9 | 2.4 |

| U251 (Glioma) | 6.0 | 17.5 |

This table shows the half-maximal inhibitory concentration (IC50) of two 3-cyanopyridine derivatives against different human cancer cell lines. eurekaselect.com

L-type calcium channels (LCCs) are voltage-gated ion channels that play a crucial role in cardiovascular function. nih.gov Blockers of these channels are widely used in the treatment of hypertension and angina. nih.govphysio-pedia.com While direct studies on this compound analogues as LCC blockers are limited, related dihydropyridine (B1217469) derivatives containing a cyano group have been extensively studied. nih.gov These compounds are known to bind to specific sites on the α1 subunit of the L-type calcium channel, leading to its blockade. nih.gov The interaction is stereospecific, and the binding affinity is influenced by the conformational state of the channel. nih.govnih.gov The dihydropyridine structure is a well-established pharmacophore for LCC antagonism, and the presence of a cyano group at certain positions can influence the activity profile. nih.gov

Modulation of Inflammatory Pathways